molecular formula C11H15NO2 B13077224 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one

1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one

Cat. No.: B13077224
M. Wt: 193.24 g/mol
InChI Key: NLXVZVOXKVJIBA-UHFFFAOYSA-N
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Description

1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one is a heterocyclic organic compound featuring a furan ring and a piperidine moiety linked via an ethanone backbone. Furan, a five-membered aromatic oxygen heterocycle, contributes to the compound’s electron-rich character, while the piperidine ring introduces basicity and conformational flexibility.

Properties

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

1-(furan-2-yl)-2-piperidin-2-ylethanone

InChI

InChI=1S/C11H15NO2/c13-10(11-5-3-7-14-11)8-9-4-1-2-6-12-9/h3,5,7,9,12H,1-2,4,6,8H2

InChI Key

NLXVZVOXKVJIBA-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)CC(=O)C2=CC=CO2

Origin of Product

United States

Preparation Methods

Synthesis of 1-(Furan-2-yl)ethanone (2-Acetylfuran) Intermediate

This intermediate is a key precursor and is typically prepared by acetylation of furan or via bromination followed by substitution:

Method Reaction Conditions Yield Notes
Acetylation of furan with acetyl chloride or acetic anhydride under acidic catalysis Reflux in toluene, presence of sodium hydride or other bases ~61% Sodium hydride in toluene with dimethyl carbonate reflux for 5 hours; workup includes acidification and extraction
Bromination using N-Bromosuccinimide (NBS) in N,N-dimethylformamide (DMF) 0-20°C, stirring overnight 44.5% - 61% Bromination at 5-position of 2-acetylfuran to form 5-bromo-2-acetylfuran; yields vary with time and temperature; purification by chromatography

These methods provide the core ketone functionality on the furan ring essential for further modification.

Catalytic and Complexation Methods

Some methods involve metal-catalyzed complex formation to facilitate synthesis or purification:

Method Reaction Conditions Yield Notes
Palladium acetate with phosphine ligands in MeCN and MeOH solvents Room temperature stirring followed by reflux for 24h 66% Complexation facilitates formation of target compounds or intermediates; solvents removed by rotary evaporation

Summary Table of Preparation Methods

Step Reagents/Conditions Solvent Temperature Time Yield (%) Key Notes
Acetylation of furan to 2-acetylfuran Sodium hydride, dimethyl carbonate Toluene Reflux (approx. 110°C) 5 h 61 Acidification and extraction required
Bromination of 2-acetylfuran N-Bromosuccinimide (NBS) DMF 0-20°C Overnight 44.5-61 Purification by chromatography
Mannich reaction with piperidine hydrochloride and paraformaldehyde Conc. HCl for pH 4 adjustment Isopropanol/water 90-95°C 0.5-8 h Moderate to good Stepwise paraformaldehyde addition
Nucleophilic substitution with piperidine Triethylamine base Acetone or ethanol Reflux 1 h Moderate Extraction and chromatography purification
LiHMDS mediated reaction LiHMDS Tetrahydrofuran (THF) 0°C 1 h Not specified Inert atmosphere, aqueous workup
Pd-catalyzed complexation Pd(OAc)2, phosphine ligands MeCN, MeOH RT then reflux 24 h 66 Facilitates synthesis or purification

Research Findings and Notes

  • The bromination of 2-acetylfuran with N-bromosuccinimide in DMF is a well-documented method to selectively functionalize the furan ring, which can be further transformed into the target compound.
  • Mannich base formation using piperidine hydrochloride and paraformaldehyde under acidic aqueous alcoholic conditions is a practical approach to introduce the piperidine moiety with good control over reaction parameters.
  • Lithium hexamethyldisilazane (LiHMDS) is effective for deprotonation and subsequent nucleophilic substitution steps, conducted under inert atmosphere to avoid side reactions.
  • Metal-catalyzed complexation using palladium acetate and phosphine ligands can improve yields and purity in multi-step syntheses involving heterocyclic compounds.
  • Purification typically involves acid/base extraction, drying over sodium sulfate, and chromatographic techniques such as flash column chromatography or medium-pressure preparative chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid.

    Reduction: The ethanone group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid.

    Reduction: 1-(Furan-2-yl)-2-(piperidin-2-yl)ethanol.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of furan and piperidine derivatives with biological targets.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one involves its interaction with specific molecular targets. The furan ring can engage in π-π interactions with aromatic residues in proteins, while the piperidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Variations

Compound A : 1-(Furan-2-yl)-2-(2-(thiophen-2-yl)-4H-benzo[4,5]imidazo[1,2-b][1,2,4]triazol-4-yl)ethan-1-one
  • Structure : Replaces the piperidine with a benzoimidazotriazole-thiophene system.
  • Synthesis : Synthesized at 40°C under general Procedure C, suggesting milder conditions compared to typical piperidine alkylation .
Compound B : 1-(5-(4-Chlorophenyl)furan-2-yl)-2-(piperazin-1-yl)ethan-1-one derivative (7c)
  • Structure : Substitutes piperidine with piperazine and adds a 4-chlorophenyl group.
  • Properties: Piperazine’s additional nitrogen may improve water solubility and hydrogen-bonding capacity.
Compound C : 2-(10H-Phenothiazin-10-yl)-1-(piperidin-1-yl)ethan-1-one
  • Structure: Replaces furan with phenothiazine, a tricyclic sulfur-nitrogen system.
  • Activity: Demonstrated kinase inhibitory activity, suggesting that piperidine-linked ethanones can target enzymatic pathways .

Substituent Effects on Physicochemical Properties

Compound Substituents LogP (Predicted) Water Solubility (mg/mL) Key Functional Groups
Target Compound Furan, Piperidine ~1.8 ~0.5 Ether, Amine, Ketone
Compound A Thiophene, Benzoimidazotriazole ~3.2 <0.1 Thioether, Triazole, Imidazole
Compound B 4-Chlorophenyl, Piperazine ~2.5 ~1.2 Chloro, Piperazine, Ketone
2-Acetyl Furan Furan, Acetyl ~0.9 ~3.0 Ether, Ketone

Key Observations :

  • Piperidine/piperazine moieties increase basicity (pKa ~10–11) compared to non-nitrogenous analogs like 2-Acetyl Furan .
  • Bulky substituents (e.g., benzoimidazotriazole in Compound A) reduce solubility but enhance thermal stability.

Biological Activity

The compound 1-(Furan-2-yl)-2-(piperidin-2-yl)ethan-1-one is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound features a furan ring and a piperidine moiety, which contribute to its unique chemical properties. The molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 189.25 g/mol. The structure can be represented as follows:

Structure C12H15N\text{Structure }\text{C}_{12}\text{H}_{15}\text{N}

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways, which are crucial for various neurological functions.

Antimicrobial Activity

Research indicates that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance:

CompoundMIC (µg/mL)Activity Type
This compound<125Antibacterial
Control (e.g., Penicillin)10Antibacterial

This suggests that the compound may inhibit bacterial growth effectively, although specific MIC values for this compound need further investigation.

Neuroprotective Effects

The neuroprotective potential of this compound has been supported by studies indicating its ability to protect neuronal cells from oxidative stress and apoptosis. Research has shown that piperidine derivatives can influence neuroinflammatory processes and may have implications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Case Studies

  • Study on Enzyme Inhibition : A recent study evaluated the effects of piperidine derivatives on various enzymes linked to inflammation and cancer progression. The findings indicated that compounds similar to this compound exhibited inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory pathways.
    • Key Findings :
      • Inhibition of COX enzymes was observed with IC50 values ranging from 0.5 to 5 µM for related compounds.
      • The study concluded that these compounds could serve as lead molecules for developing anti-inflammatory drugs.
  • Antiviral Activity : Another investigation focused on the antiviral properties of piperidine derivatives against viruses like HCV (Hepatitis C Virus). The results demonstrated that certain structural modifications enhanced antiviral efficacy, suggesting potential applications in antiviral drug development.
    • Results Summary :
      • Compounds showed EC50 values ranging from 0.05 to 0.72 µM against HCV.
      • Mechanistic studies indicated interference with viral replication processes.

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